3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
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Description
RP 001 is a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist (EC50 = 9 pM). It is competitive with W146, a selective S1P1 antagonist, and induces internalization and polyubiquitination of S1P1 in a dose-dependent manner. RP 001 induces dose-dependent lymphopenia in mice (EC50 = 0.03 mg/kg). It reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice but has no effect in vivo. RP 001 also completely inhibits M. stadtmanae (MSS) rechallenge-induced enlargement of B cell-rich tertiary lymphoid tissues (TLTs) and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis.
Mechanism of Action
Target of Action
RP 001 hydrochloride is a potent agonist of S1P1 receptors . S1P1, also known as EDG1, is a G-protein coupled receptor that plays a crucial role in regulating lymphocyte trafficking, vascular development, and integrity .
Mode of Action
RP 001 hydrochloride selectively interacts with S1P1 receptors, inducing their internalization and polyubiquitination . This interaction is highly specific, with RP 001 hydrochloride showing little activity on S1P2-S1P4 and only moderate affinity for S1P5 .
Biochemical Pathways
The interaction of RP 001 hydrochloride with S1P1 receptors affects the sphingosine-1-phosphate (S1P) pathway . This pathway impacts multiple cellular functions, including anti-inflammatory and anti-apoptotic effects, and promotes remyelination .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for RP 001 hydrochloride are not readily available, it’s known that the compound induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg . This suggests that RP 001 hydrochloride is readily absorbed and distributed in the body to exert its effects.
Result of Action
The activation of S1P1 receptors by RP 001 hydrochloride leads to a reduction in inflammation and apoptosis, thereby improving the outcome in several central nervous system (CNS) diseases . For instance, treatment with RP 001 hydrochloride has been shown to improve neurological outcomes after subarachnoid hemorrhage .
Biochemical Analysis
Biochemical Properties
RP 001 hydrochloride plays a significant role in biochemical reactions. It interacts with the S1P1 receptor, a type of G-protein coupled receptor . The interaction between RP 001 hydrochloride and S1P1 leads to the internalization and polyubiquitination of the S1P1 receptor .
Cellular Effects
RP 001 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating the S1P1 receptor signaling pathway . This modulation can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of RP 001 hydrochloride involves binding to the S1P1 receptor, leading to its activation . This activation triggers a cascade of intracellular events, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RP 001 hydrochloride change over time. It induces dose-dependent lymphopenia in mice
Dosage Effects in Animal Models
The effects of RP 001 hydrochloride vary with different dosages in animal models. For instance, it induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg .
Metabolic Pathways
RP 001 hydrochloride is involved in the sphingosine-1-phosphate metabolic pathway . It interacts with the S1P1 receptor, which plays a crucial role in this pathway .
Properties
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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